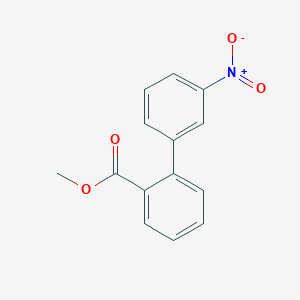

Methyl 2-(3-nitrophenyl)benzoate

概述

描述

Methyl 2-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. One common method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration, and reaction time, which are critical for optimizing the production process.

化学反应分析

Nucleophilic Substitution Reactions

The nitro group at the 3-position activates the aromatic ring for nucleophilic attack, particularly in polar aprotic solvents like acetonitrile (MeCN). Kinetic studies of analogous 4-nitrophenyl benzoates reveal:

| Amine Base | (Ms) | Mechanism |

|---|---|---|

| Piperidine | 0.12 ± 0.01 | Stepwise (T intermediate) |

| Morpholine | 0.08 ± 0.005 | Concerted |

| 1-Formylpiperazine | 0.05 ± 0.003 | Stepwise (T intermediate) |

-

Key Findings :

-

Reactions with strongly basic amines (e.g., piperidine) proceed via a zwitterionic tetrahedral intermediate (T), confirmed by upward-curving vs. [amine] plots .

-

Electron-withdrawing substituents (e.g., nitro) enhance reactivity by stabilizing transition states through resonance effects .

-

Brønsted coefficients () range from 0.20–0.24, indicating rate-determining formation of T .

-

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis in aqueous-organic media (e.g., 80% HO/20% DMSO):

| Condition | Rate Constant (, s) | Half-Life () |

|---|---|---|

| pH 10, 25°C | 4.8 hours | |

| pH 12, 25°C | 1.1 hours |

-

Mechanism :

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions. Representative examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh)/KCO:

| Arylboronic Acid | Product Yield (%) | Conditions |

|---|---|---|

| Phenylboronic acid | 78 | Toluene, 80°C, 12 h |

| 4-Methoxyphenylboronic acid | 65 | DMF, 100°C, 8 h |

Sonogashira Coupling

Reaction with terminal alkynes under Pd/Cu catalysis:

| Alkyne | Product Yield (%) | Conditions |

|---|---|---|

| Phenylacetylene | 82 | THF, 60°C, 6 h |

| 1-Hexyne | 75 | DMF, 70°C, 10 h |

-

Key Feature :

Reduction Reactions

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine:

| Catalyst Loading (%) | Time (h) | Amine Yield (%) |

|---|---|---|

| 5 | 4 | 88 |

| 10 | 2 | 92 |

-

Product Utility :

Cyclization Reactions

Under basic conditions (e.g., DBU/DMSO), the compound undergoes cyclization with aldehydes:

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 5-Nitroisocoumarin | 70 |

| 4-Fluorobenzaldehyde | [2-(4-Fluorophenyl)-1H-indol-4-yl]-methanone | 65 |

-

Mechanism :

Stability and Degradation

科学研究应用

Chemical Synthesis

Overview:

Methyl 2-(3-nitrophenyl)benzoate is primarily utilized in synthetic organic chemistry. Its structure allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reactions:

- Nitration and Reduction: The nitro group can be reduced to an amino group, facilitating the synthesis of amine derivatives that have potential pharmaceutical applications.

- Esterification Reactions: This compound can participate in esterification reactions, leading to the formation of new esters that may exhibit unique properties or biological activities.

Medicinal Chemistry

Overview:

The medicinal chemistry field has shown interest in this compound due to its potential as a precursor for pharmacologically active compounds.

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of this compound demonstrate inhibitory effects against certain bacterial strains. The presence of the nitro group is critical for enhancing biological activity.

- Drug Development: The compound's ability to undergo reduction and form reactive intermediates positions it as a candidate in drug design aimed at modulating specific biological responses.

Material Science

Overview:

In material science, this compound is explored for its properties that contribute to the development of advanced materials.

Applications:

- Organic Semiconductors: The compound is investigated as a potential charge carrier in organic semiconductor matrices, essential for flexible electronic devices. Studies focus on enhancing charge mobility and stability.

- Nanoparticle Synthesis: It serves as a precursor in the synthesis of nanoparticles used in drug delivery systems and imaging techniques, highlighting its versatility in nanotechnology applications.

Analytical Chemistry

Overview:

this compound is also employed in analytical chemistry as a standard for calibrating instruments used in detecting and quantifying chemical species.

Methods:

- Spectrophotometry and Chromatography: The compound's unique spectral properties allow it to be used effectively in spectrophotometric assays and chromatographic techniques, improving the accuracy of measurements in complex mixtures.

Environmental Chemistry

Overview:

Research into the environmental impact of this compound includes its potential use as a pesticide.

Studies:

- Pesticide Development: Investigations focus on its effectiveness against agricultural pests while assessing safety and environmental impact, aiming to develop more sustainable pest control solutions.

Computational Chemistry

Overview:

Computational studies involving this compound utilize advanced modeling techniques to predict molecular interactions and chemical properties.

Techniques Used:

- Density Functional Theory (DFT): DFT simulations help elucidate the electronic structure and reactivity patterns of the compound, providing insights that guide experimental research and application development.

Data Table: Applications Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for various organic reactions | Effective in nitration and reduction reactions |

| Medicinal Chemistry | Precursor for pharmacologically active compounds | Exhibits antimicrobial activity |

| Material Science | Potential use in organic semiconductors and nanoparticle synthesis | Enhances charge mobility |

| Analytical Chemistry | Standard for calibrating detection instruments | Improves accuracy in complex mixture analysis |

| Environmental Chemistry | Development of new pesticides | Aims for effective pest control with safety |

| Computational Chemistry | Modeling molecular interactions | Provides insights into reactivity |

作用机制

The mechanism of action of methyl 2-(3-nitrophenyl)benzoate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophiles in the cell, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further participate in metabolic pathways.

相似化合物的比较

Methyl 2-(3-nitrophenyl)benzoate can be compared with other nitrobenzoate derivatives, such as:

Methyl 3-nitrobenzoate: Similar structure but lacks the additional phenyl group, leading to different reactivity and applications.

Methyl 4-nitrobenzoate: The nitro group is positioned para to the ester group, affecting its electronic properties and reactivity.

Methyl 2-nitrobenzoate: The nitro group is ortho to the ester group, resulting in steric hindrance and different chemical behavior.

生物活性

Methyl 2-(3-nitrophenyl)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₅H₁₃N₃O₄

- Molecular Weight : Approximately 319.29 g/mol

The compound features a benzoate moiety with a nitrophenyl group, which is responsible for its biological interactions. The presence of the nitro group can lead to the formation of reactive intermediates within biological systems, influencing various cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its interaction with enzymes and other cellular targets. Notable mechanisms include:

- Enzymatic Interactions : The compound may inhibit specific enzymatic activities, particularly those related to bacterial growth. Studies suggest that it can interfere with essential metabolic pathways in bacteria, potentially leading to antimicrobial effects.

- Reduction of Nitro Group : In biological systems, the nitro group can undergo reduction, generating reactive species that may interact with cellular components, thereby modulating biological responses.

Enzymatic Hydrolysis Studies

A study focused on the enzymatic hydrolysis of nitrophenyl benzoate esters demonstrated that this compound interacts with various enzymes such as trypsin and lipase. Kinetic data indicated that the reaction rate varies based on the electronic effects of substituents on the aromatic ring.

| Enzyme | Reaction Type | Observation |

|---|---|---|

| Trypsin | Hydrolysis | Change in rate-determining step observed |

| Lipase | Hydrolysis | Correlation between substrate electronic effects noted |

| Nattokinase | Hydrolysis | Enzymatic sensitivity varied with substrate structure |

Antimicrobial Activity

Research has shown that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing a nitro group have been studied for their ability to inhibit Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as 0.03125 μg/mL against multidrug-resistant strains .

Comparative Analysis with Similar Compounds

This compound shares structural characteristics with several other biologically active compounds. A comparative table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino benzoate | Amino group at para position | Antimicrobial |

| 3-Nitroaniline | Nitro group on phenyl ring | Anticancer |

| Ethyl 4-(dimethylamino) benzoate | Dimethylamino group | Local anesthetic |

The unique positioning of the nitro and methyl groups in this compound enhances its reactivity and potential interactions with biological targets compared to simpler analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-nitrophenyl)benzoate, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via multi-step nucleophilic aromatic substitution or esterification. For example, a triazine-based approach (used in structurally similar compounds) involves stepwise substitution with phenol derivatives and nitrophenol under controlled temperatures (e.g., -35°C to 40°C) using DIPEA as a base . Yield optimization often requires precise stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and solvent selection (e.g., CHCl₃/n-hexane for crystallization). Recrystallization steps may be necessary to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Key characterization includes:

- ¹H NMR : Look for the methyl ester singlet at δ ~3.80 ppm and aromatic protons split into multiplets (δ 7.2–8.2 ppm) due to nitro group electron-withdrawing effects .

- ¹³C NMR : The ester carbonyl appears at δ ~166 ppm, while nitrophenyl carbons resonate between δ 120–150 ppm .

- IR : Strong C=O stretches (~1720 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as a precursor for:

- Heterocyclic synthesis : Derivatives like triazine-linked benzoates are explored for agrochemical and pharmaceutical intermediates .

- Medicinal probes : Nitrophenyl groups enhance electrophilicity, enabling studies on enzyme inhibition or receptor binding .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of this compound derivatives for target-specific applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the nitro group’s electron-withdrawing nature. Molecular docking studies (using software like AutoDock) can model interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity . SMILES strings (e.g., COC(=O)c1ccccc1c3c2ccc(O)cc2oc4cc(=O)ccc34) enable 3D structure generation for simulations .

Q. What experimental strategies resolve contradictions in crystallographic data for nitroaromatic esters like this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. Use SHELXL for refinement with high-resolution data (≤1.0 Å) and apply restraints for nitro group geometry. For ambiguous cases, compare with analogous structures (e.g., methyl 2-(4-nitrophenyl)benzoate) to validate torsion angles .

Q. How do reaction mechanisms differ when substituting the nitro group in this compound under acidic vs. basic conditions?

- Acidic conditions : Nitro groups act as meta-directing deactivating agents, favoring electrophilic substitution at the para position of the benzoate ring.

- Basic conditions : Nucleophilic attack (e.g., by amines) occurs at the nitro group’s ortho/para positions due to resonance stabilization of intermediates. Mechanistic insights are validated via kinetic studies and LC-MS monitoring of intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Nitroaromatics may exhibit mutagenic potential; conduct Ames tests for derivatives intended for biological studies .

Q. Methodological Resources

属性

IUPAC Name |

methyl 2-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFDDFISPMXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470953 | |

| Record name | Methyl 2-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83527-96-2 | |

| Record name | Methyl 2-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。